2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide 2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444593
InChI: InChI=1S/C12H23ClN2O/c1-10(2)15(12(16)8-13)9-11-4-6-14(3)7-5-11/h10-11H,4-9H2,1-3H3
SMILES: CC(C)N(CC1CCN(CC1)C)C(=O)CCl
Molecular Formula: C12H23ClN2O
Molecular Weight: 246.78 g/mol

2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13444593

Molecular Formula: C12H23ClN2O

Molecular Weight: 246.78 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide -

Specification

Molecular Formula C12H23ClN2O
Molecular Weight 246.78 g/mol
IUPAC Name 2-chloro-N-[(1-methylpiperidin-4-yl)methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H23ClN2O/c1-10(2)15(12(16)8-13)9-11-4-6-14(3)7-5-11/h10-11H,4-9H2,1-3H3
Standard InChI Key JVLYCWQLBZZKAD-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCN(CC1)C)C(=O)CCl
Canonical SMILES CC(C)N(CC1CCN(CC1)C)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Basic Properties

PropertyValueSource
CAS Number1353945-36-4
Molecular FormulaC₁₂H₂₃ClN₂O
Molar Mass246.78 g/mol
IUPAC Name2-chloro-N-[(1-methylpiperidin-4-yl)methyl]-N-propan-2-ylacetamide
SMILESCC(C)N(CC1CCN(CC1)C)C(=O)CCl

The compound’s structure includes:

  • 2-Chloroacetamide backbone: A central acetamide group with a chlorine substituent at the α-carbon.

  • N-Isopropyl group: A branched alkyl chain attached to the nitrogen of the acetamide.

  • 1-Methyl-piperidin-4-ylmethyl substituent: A methyl-substituted piperidine ring linked via a methylene group to the acetamide nitrogen .

Key Functional Groups

  • Piperidine ring: A six-membered nitrogen-containing heterocycle with potential for hydrogen bonding and receptor interactions.

  • Chloro group: Enhances electrophilicity and may influence metabolic stability.

  • Isopropyl group: Contributes to hydrophobicity and steric bulk.

Synthesis and Chemical Reactivity

Reactivity Considerations

  • Chloride displacement: The α-chloro substituent may undergo nucleophilic substitution, particularly under basic conditions.

  • Piperidine interactions: The tertiary amine in the piperidine ring can act as a base or participate in hydrogen bonding.

Pharmacological and Biological Activity

Structural Analogues and Activity Trends

CompoundKey FeaturesBiological ActivitySource
CIQ (Tetrahydroisoquinoline analog)Isopropoxy group, piperidine-like scaffoldGluN2B/C/D NMDAR modulator
2-Chloro-N-methyl-N-(propan-2-yl)acetamideSimplified isopropyl, no piperidineLimited data; precursor analog
N-(acridin-9-yl) acetamide derivativesPlanar acridine core, amide linkageLSD1 inhibition

While no direct pharmacological data exists for 2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide, its piperidine moiety suggests potential CNS activity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely enhanced in polar solvents (e.g., DMSO, DMF) due to the amide and piperidine groups.

  • Thermal stability: Expected stability at ambient temperatures, though decomposition may occur at high temperatures (>200°C).

Spectroscopic Data

TechniqueKey Peaks/FeaturesNotes
NMRδ 1.2 ppm (isopropyl CH₃), δ 3.5 ppm (piperidine CH₂)Hypothetical based on analogues
IR~1680 cm⁻¹ (amide C=O), ~2800 cm⁻¹ (C–H stretch)Predicted from functional groups

Research Gaps and Future Directions

  • Synthetic Optimization: Development of scalable routes to improve yield and purity.

  • Biological Profiling: Screening for receptor binding (e.g., opioid, NMDA) and enzyme inhibition (e.g., CYP450).

  • Toxicity Studies: Evaluation of hepatic and renal toxicity, particularly due to the chloro group.

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